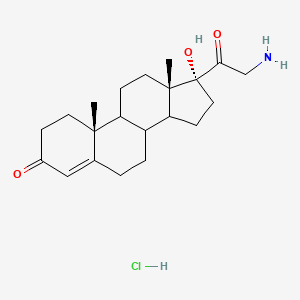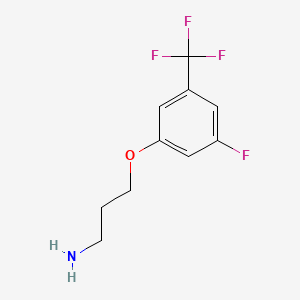![molecular formula C14H8BrF3O B14776376 4'-Bromo-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14776376.png)
4'-Bromo-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-Bromo-2’-(trifluoromethyl)-[1,1’-biphenyl]-4-carbaldehyde is an organic compound with significant importance in various fields of scientific research. This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and a carbaldehyde group attached to a biphenyl structure. Its unique chemical structure makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry and material science.
准备方法
The synthesis of 4’-Bromo-2’-(trifluoromethyl)-[1,1’-biphenyl]-4-carbaldehyde typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general procedure includes the following steps:
Starting Materials: The reaction requires an aryl bromide (4-bromo-2-(trifluoromethyl)phenylboronic acid) and an aryl aldehyde.
Catalyst: Palladium-based catalysts, such as palladium acetate or palladium chloride, are commonly used.
Base: Bases like potassium carbonate or sodium hydroxide are employed to facilitate the reaction.
Solvent: The reaction is typically carried out in solvents such as toluene or dimethylformamide (DMF).
Reaction Conditions: The reaction mixture is heated to temperatures ranging from 80°C to 120°C for several hours to ensure complete conversion.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
化学反应分析
4’-Bromo-2’-(trifluoromethyl)-[1,1’-biphenyl]-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules, using catalysts like palladium or nickel.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
4’-Bromo-2’-(trifluoromethyl)-[1,1’-biphenyl]-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of biologically active molecules, such as enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the production of advanced materials, such as liquid crystals and polymers.
作用机制
The mechanism by which 4’-Bromo-2’-(trifluoromethyl)-[1,1’-biphenyl]-4-carbaldehyde exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
相似化合物的比较
4’-Bromo-2’-(trifluoromethyl)-[1,1’-biphenyl]-4-carbaldehyde can be compared with other similar compounds, such as:
4-Bromo-2-(trifluoromethyl)aniline: This compound has a similar structure but lacks the aldehyde group, making it less reactive in certain chemical reactions.
4-Bromo-2-(trifluoromethyl)benzenesulfonyl chloride: This compound contains a sulfonyl chloride group instead of an aldehyde, leading to different reactivity and applications.
4-Bromo-2-(trifluoromethyl)phenol:
The uniqueness of 4’-Bromo-2’-(trifluoromethyl)-[1,1’-biphenyl]-4-carbaldehyde lies in its combination of functional groups, which provides versatility in synthetic applications and potential biological activities.
属性
分子式 |
C14H8BrF3O |
|---|---|
分子量 |
329.11 g/mol |
IUPAC 名称 |
4-[4-bromo-2-(trifluoromethyl)phenyl]benzaldehyde |
InChI |
InChI=1S/C14H8BrF3O/c15-11-5-6-12(13(7-11)14(16,17)18)10-3-1-9(8-19)2-4-10/h1-8H |
InChI 键 |
FPUAHPJUFJJBHH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C=O)C2=C(C=C(C=C2)Br)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 5-amino-4'-chloro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B14776297.png)
![4-bromo-N-[4-(3-chloro-4-fluoroanilino)-3-cyano-7-ethoxyquinolin-6-yl]but-2-enamide](/img/structure/B14776305.png)
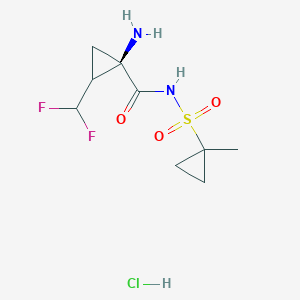

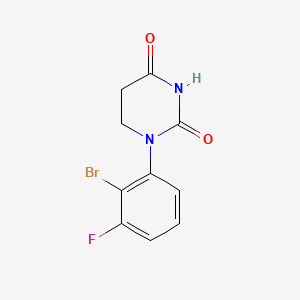
![N-cyclohexylcyclohexanaminium 2-{[(2-nitrophenyl)sulfanyl]amino}propanoate](/img/structure/B14776334.png)
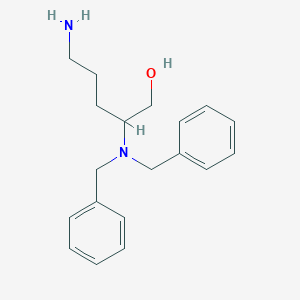
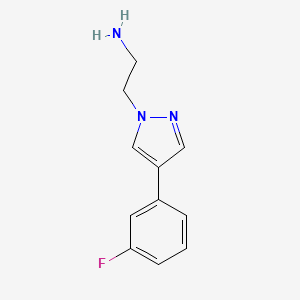
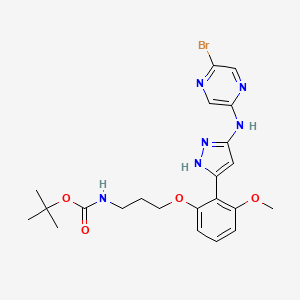
![(6S)-6-(chlorosulfonyloxymethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B14776351.png)
